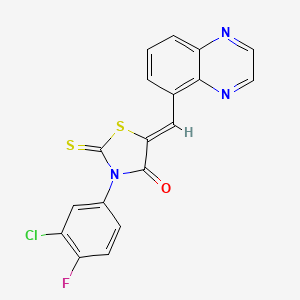![molecular formula C20H18FN3O B12191219 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12191219.png)
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a unique structure with a fluoro-substituted indole ring and an indole-ethylacetamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane and may require catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The fluoro-substituted indole ring enhances its binding affinity and selectivity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide include other indole derivatives such as:
2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone: This compound features a chloro group instead of an indole-ethylacetamide moiety.
(2-(1H-indol-3-yl)acetyl)glycine: This derivative contains a glycine moiety attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and indole-ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-6-5-14-8-10-24(19(14)11-16)13-20(25)22-9-7-15-12-23-18-4-2-1-3-17(15)18/h1-6,8,10-12,23H,7,9,13H2,(H,22,25) |
InChI Key |
FBAKZSMQSUBYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12191141.png)
![6-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12191146.png)

![5-[2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetyl]indolin-2-one](/img/structure/B12191158.png)

![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12191164.png)
![ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12191176.png)
![(2-Methylcyclohexyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B12191188.png)
![(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12191196.png)
![2-({5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methanesulfonylphenyl)ethan-1-one](/img/structure/B12191202.png)

![1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B12191207.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191242.png)
![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B12191248.png)
